

Spectroscopic Analysis of Azo-Resveratrol: A Technical Guide

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Compound of Interest		
Compound Name:	Azo-resveratrol	
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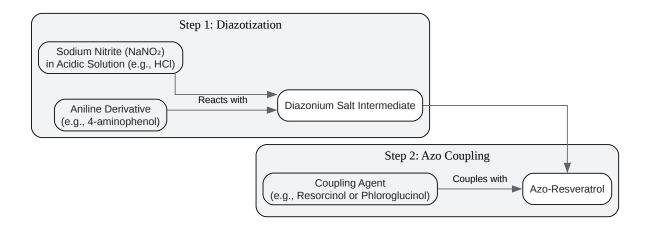
This technical guide provides an in-depth overview of the spectroscopic analysis of **azo-resveratrol**, a synthetic analog of the naturally occurring polyphenol, resveratrol. **Azo-resveratrol**, characterized by the replacement of the stilbene vinyl bridge with an azo (-N=N-) linkage, has garnered interest for its potential biological activities, including tyrosinase inhibition.[1] Accurate and thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and establishing a foundation for further drug development and mechanistic studies.

This guide details the experimental protocols for key spectroscopic techniques and presents a comprehensive summary of the expected spectral data for 4-((3,5-dihydroxyphenyl)diazenyl)phenol, a primary form of **azo-resveratrol**.

Synthesis of Azo-Resveratrol

The synthesis of **azo-resveratrol** is typically achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction. The general workflow begins with the diazotization of an aromatic amine, which is then reacted with a coupling agent, in this case, a phenol, to form the final azo compound.





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Caption: General synthesis workflow for Azo-Resveratrol.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **azo-resveratrol**. As a complete, published dataset for 4-((3,5-

dihydroxyphenyl)diazenyl)phenol is not readily available, these values are compiled based on characteristic spectral data from resveratrol, closely related azo compounds, and general principles of spectroscopy.

Table 1: UV-Visible Spectroscopy Data

Parameter	Value "	Solvent	Reference(s)
λ max 1 ($\pi \rightarrow \pi$)	~340-360 nm	Methanol or Ethanol	[2]
λ max 2 (n \rightarrow π)	~430-450 nm	Methanol or Ethanol	[2]

Note: The $\pi \to \pi$ transition is characteristic of the conjugated aromatic system, while the n \to π^* transition is associated with the azo group.*



Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Data

Wavenumber (cm ⁻¹)	Assignment Intensity		Reference(s)
3500-3200	O-H stretch (phenolic) Broad, Strong		[3][4]
3100-3000	Aromatic C-H stretch	Medium	[5]
~1610	Aromatic C=C stretch	Medium-Strong	[4]
~1510	N=N stretch (azo group) Medium		[6]
~1450	Aromatic C=C stretch	Medium	[3]
~1240	C-O stretch (phenol)	Strong	[7]
~1150	C-O stretch (phenol)	Strong	[3]
~830	Aromatic C-H bend	Strong	[5]

Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference(s)
~9.5-10.5	br s	-	Phenolic OH	[7]
~7.7-7.9	d	~8.5	Protons ortho to azo group on phenol ring	[8]
~6.9-7.1	d	~8.5	Protons meta to azo group on phenol ring	[8]
~6.2-6.4	m	-	Protons on the dihydroxyphenyl ring	[9]



Note: Chemical shifts are predicted and can vary based on solvent and concentration. Broad singlet (br s), doublet (d), multiplet (m).

Table 4: 13C NMR Spectroscopy Data (100 MHz, DMSO-

<u>da)</u>

Chemical Shift (δ, ppm)	Assignment	Reference(s)
~160	C-OH (phenolic)	
~150-155	Aromatic carbons attached to the azo group	
~120-130	Aromatic CH	-
~105-115	Aromatic CH	_

Table 5: Mass Spectrometry Data (ESI-MS)

m/z Value	Ion Type	Fragmentation Pathway	Reference(s)
~245.08	[M+H] ⁺	Molecular Ion	
~243.07	[M-H] ⁻	Molecular Ion	_
~137	Fragment	Cleavage of the C-N bond adjacent to the dihydroxyphenyl ring	_
~121	Fragment	Cleavage of the C-N bond adjacent to the phenol ring	_
~109	Fragment	Loss of N ₂ from the 137 m/z fragment	_
~93	Fragment	Loss of N ₂ from the 121 m/z fragment	_

Experimental Protocols



The following are detailed methodologies for the spectroscopic analysis of azo-resveratrol.

UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of **azo-resveratrol** in spectroscopic grade methanol or ethanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 μg/mL) in the same solvent.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Parameters:
 - Wavelength Range: 200-700 nm.
 - Blank: Use the solvent (methanol or ethanol) as the blank.
 - Scan Speed: Medium.
- Procedure: a. Calibrate the spectrophotometer with the blank solution. b. Record the
 absorbance spectrum of the diluted azo-resveratrol solution. c. Identify the wavelengths of
 maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR Method): a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b.
 Place a small amount of the solid azo-resveratrol sample directly onto the ATR crystal. c.
 Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrumentation: Use an FT-IR spectrometer equipped with a universal ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.



- Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).
- Procedure: a. Record a background spectrum of the empty, clean ATR crystal. b. Record the sample spectrum. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: a. Dissolve approximately 5-10 mg of the **azo-resveratrol** sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). b. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Parameters for ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- Parameters for ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.
- Procedure: a. Tune and shim the probe for the sample. b. Acquire the ¹H NMR spectrum. c. Acquire the ¹³C NMR spectrum. d. Process the data (Fourier transform, phase correction, and baseline correction). e. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).



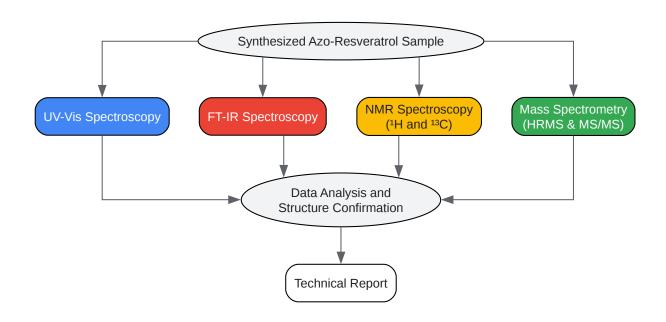
Mass Spectrometry (MS)

- Sample Preparation: a. Prepare a dilute solution of **azo-resveratrol** (e.g., 10-100 ng/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Parameters (ESI Positive and Negative Modes):
 - Ionization Mode: ESI positive and negative.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Mass Range: m/z 50-500.
 - Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to obtain fragmentation patterns.
- Procedure: a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min). b. Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻). c. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a newly synthesized batch of **azo-resveratrol** is outlined below.





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Caption: Workflow for spectroscopic analysis of **Azo-Resveratrol**.

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